3-Iodo-5-methylaniline
Overview
Description
3-Iodo-5-methylaniline is an organic compound with the molecular formula C7H8IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the third position and a methyl group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-5-methylaniline can be synthesized through several methods. One common approach involves the iodination of 5-methylaniline. The process typically includes the following steps:
Nitration: 5-Methylaniline is nitrated to form 3-nitro-5-methylaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 3-amino-5-methylaniline.
Iodination: Finally, the amino group is iodinated to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
3-Iodo-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-5-methylaniline depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Iodoaniline: Similar structure but lacks the methyl group at the fifth position.
5-Methylaniline: Similar structure but lacks the iodine atom at the third position.
3-Bromo-5-methylaniline: Similar structure with bromine instead of iodine.
Uniqueness: 3-Iodo-5-methylaniline is unique due to the presence of both iodine and methyl substituents, which confer distinct reactivity and properties. The iodine atom provides a site for further functionalization through substitution or coupling reactions, while the methyl group influences the compound’s electronic and steric characteristics.
Properties
IUPAC Name |
3-iodo-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHGQOWBDORSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599420 | |
Record name | 3-Iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74586-54-2 | |
Record name | 3-Iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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